An In-depth Technical Guide to 6-Methoxyharmalan: Core Properties and Scientific Insights
An In-depth Technical Guide to 6-Methoxyharmalan: Core Properties and Scientific Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental properties of 6-Methoxyharmalan, a naturally occurring β-carboline alkaloid. Synthesizing available scientific literature, this document delves into its chemical characteristics, pharmacological profile, synthesis, and analytical methods, offering a foundational resource for researchers in neuroscience, pharmacology, and drug development.
Introduction and Natural Occurrence
6-Methoxyharmalan, chemically known as 6-methoxy-1-methyl-3,4-dihydro-β-carboline, is a member of the harmala alkaloid family.[1] It possesses a tricyclic structure, featuring a pyridine ring fused to an indole moiety.[2] This compound has been isolated from various plant species, including Grewia bicolor found in Africa and Virola cuspidata in South America, where it is a component of traditional psychoactive snuffs.[2] Historically, its potential as a minor metabolite of melatonin has been a subject of scientific inquiry, although its presence in living organisms has not been definitively confirmed.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 6-Methoxyharmalan is essential for its application in research and development. The key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄N₂O | [2][3] |
| Molecular Weight | 214.26 g/mol | [2][3] |
| CAS Number | 3589-73-9 | [4] |
| Melting Point | 208 - 209°C | [4] |
| Boiling Point | 417.7°C at 760 mmHg | [4] |
| Density | 1.25 g/cm³ | [4] |
| LogP | 1.97720 | [4] |
| pKa (strongest basic) | 8.99 | [5] |
Synthesis of 6-Methoxyharmalan
The synthesis of 6-Methoxyharmalan can be approached through the well-established Pictet-Spengler reaction, a cornerstone in the synthesis of β-carbolines.[6][7] This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by cyclization. For 6-Methoxyharmalan, a plausible synthetic route starts with 5-methoxytryptamine.
Caption: Proposed synthesis of 6-Methoxyharmalan via the Pictet-Spengler reaction.
Experimental Protocol: Proposed Pictet-Spengler Synthesis
This protocol is a proposed method based on established Pictet-Spengler reaction principles for β-carboline synthesis.
-
Dissolution: Dissolve 5-methoxytryptamine in a suitable solvent, such as toluene or dichloromethane.
-
Addition of Aldehyde: Add a slight molar excess of acetaldehyde to the solution.
-
Acid Catalysis: Introduce a protic or Lewis acid catalyst (e.g., trifluoroacetic acid or p-toluenesulfonic acid) to initiate the reaction.
-
Reaction: Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 6-Methoxyharmalan.
Analytical Methodology
The quantification and identification of 6-Methoxyharmalan in various matrices, such as biological fluids and plant extracts, are crucial for research. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for this purpose.
Experimental Protocol: HPLC-MS/MS Analysis of β-Carbolines in Plasma
This protocol is adapted from a method for the analysis of β-carboline alkaloids in plasma.[8]
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard solution.
-
Perform protein precipitation by adding 300 µL of acetonitrile, vortex, and centrifuge.
-
Transfer the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Monitoring: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for 6-Methoxyharmalan and the internal standard.
-
Pharmacology
6-Methoxyharmalan exhibits a complex pharmacological profile, primarily interacting with the serotonergic system.
Caption: Pharmacological mechanism of action of 6-Methoxyharmalan.
Mechanism of Action
The primary mechanism of action of 6-Methoxyharmalan is the competitive inhibition of high-affinity serotonin (5-HT) uptake, leading to an elevation of synaptic serotonin levels.[2] It also exhibits weak inhibitory effects on monoamine oxidase A (MAO-A), which further contributes to increased serotonin availability.[2]
Receptor Binding Profile
6-Methoxyharmalan displays affinity for several serotonin receptor subtypes. The binding affinities (Ki) are summarized in the table below.
| Receptor | Binding Affinity (Ki, nM) | Source |
| 5-HT2A | 4,220–5,600 | [1] |
| 5-HT2C | 924 | [1] |
| 5-HT6 | 1,930 | [1] |
| 5-HT7 | 2,960 | [1] |
| SERT | >10,000 | [1] |
Despite its modest affinity for the 5-HT2A receptor, it does not show significant agonist or antagonist activity at this receptor at concentrations up to 10,000 nM.[1]
Psychoactive Effects
In humans, 6-Methoxyharmalan has been reported to be hallucinogenic at an oral dose of approximately 1.5 mg/kg.[1] Its psychoactive effects are described as being similar to those of harmaline, another well-known β-carboline.[1]
Metabolism
The metabolic fate of 6-Methoxyharmalan in humans has not been extensively studied. It has been hypothesized to be a minor metabolite of melatonin through a cyclization reaction, but this has not been confirmed in vivo.[1] In vitro studies using liver microsomes could elucidate the metabolic pathways, which are likely to involve oxidation and demethylation reactions mediated by cytochrome P450 enzymes, similar to other harmala alkaloids.
Toxicology
Limited toxicological data is available for 6-Methoxyharmalan. An intraperitoneal LD50 of 10.5 mg/kg has been reported in mice.[4] Further studies are required to establish a comprehensive toxicological profile, including oral toxicity, cytotoxicity, and genotoxicity. The cytotoxicity of related harmala alkaloids like harmine and harmaline has been investigated in various human cell lines.[9]
Experimental Protocols
Serotonin Transporter (SERT) Uptake Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of 6-Methoxyharmalan on the serotonin transporter.
-
Preparation of Synaptosomes: Prepare synaptosomes from rat brain tissue (e.g., forebrain) by homogenization and differential centrifugation.
-
Incubation: Incubate the synaptosomes in a buffer containing [³H]serotonin and varying concentrations of 6-Methoxyharmalan.
-
Termination of Uptake: After a short incubation period (e.g., 5 minutes at 37°C), terminate the uptake by rapid filtration through glass fiber filters.
-
Washing: Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value for 6-Methoxyharmalan by non-linear regression analysis of the concentration-response curve.
5-HT2A Receptor Binding Assay
This protocol outlines a general procedure for determining the binding affinity of 6-Methoxyharmalan to the 5-HT2A receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human 5-HT2A receptor (e.g., HEK293 cells).
-
Incubation: In a 96-well plate, incubate the cell membranes with a radioligand specific for the 5-HT2A receptor (e.g., [³H]ketanserin) and a range of concentrations of 6-Methoxyharmalan.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Scintillation Counting: Measure the radioactivity on the filters.
-
Data Analysis: Calculate the Ki value for 6-Methoxyharmalan using the Cheng-Prusoff equation.
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